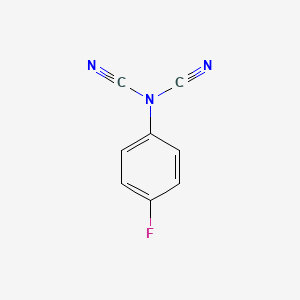
Cyano-(4-fluorophenyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano-(4-fluorophenyl)cyanamide is an organic compound characterized by the presence of a cyano group (–CN) and a fluorophenyl group attached to a cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyano-(4-fluorophenyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 4-fluoroaniline attacks the electrophilic carbon of cyanogen bromide, resulting in the formation of the desired cyanamide compound .
Another method involves the iron-mediated desulfurization of isothiocyanates. This multi-component reaction involves nucleophilic addition and desulfurization under mild conditions, providing good to excellent yields of substituted cyanamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous-flow processes and safer electrophilic cyanation reagents have been developed to enhance the efficiency and safety of industrial production .
Chemical Reactions Analysis
Types of Reactions
Cyano-(4-fluorophenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted cyanamides and related compounds.
Scientific Research Applications
Cyano-(4-fluorophenyl)cyanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and functionalized polymers.
Mechanism of Action
The mechanism of action of cyano-(4-fluorophenyl)cyanamide involves its interaction with molecular targets through its cyano and fluorophenyl groups. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, the cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules, while the fluorophenyl group can enhance binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Cyano-(4-chlorophenyl)cyanamide: Similar structure but with a chlorine atom instead of fluorine.
Cyano-(4-methylphenyl)cyanamide: Contains a methyl group instead of fluorine.
Cyano-(4-nitrophenyl)cyanamide: Contains a nitro group instead of fluorine.
Uniqueness
Cyano-(4-fluorophenyl)cyanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug design .
Properties
CAS No. |
60253-46-5 |
|---|---|
Molecular Formula |
C8H4FN3 |
Molecular Weight |
161.14 g/mol |
IUPAC Name |
cyano-(4-fluorophenyl)cyanamide |
InChI |
InChI=1S/C8H4FN3/c9-7-1-3-8(4-2-7)12(5-10)6-11/h1-4H |
InChI Key |
IHGDRHGBJAZRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C#N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


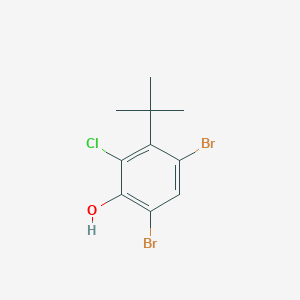
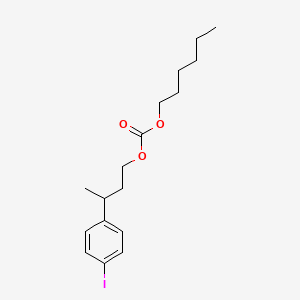
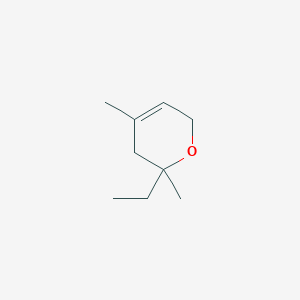
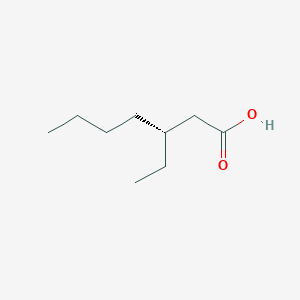

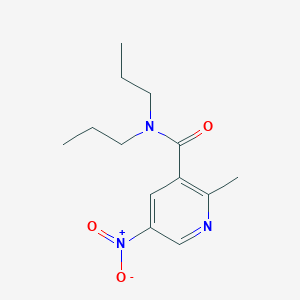
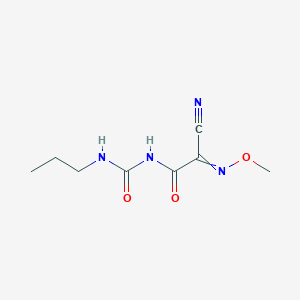
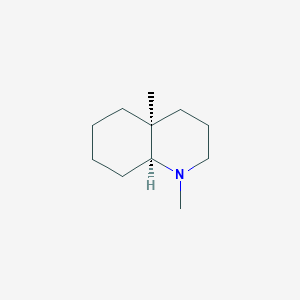
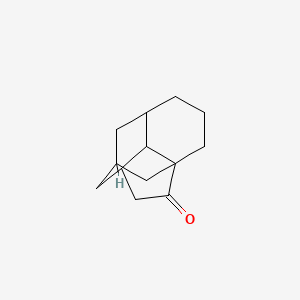
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
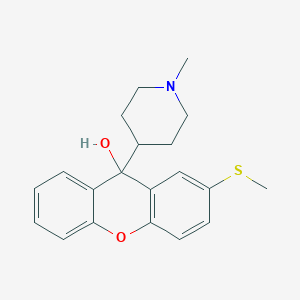
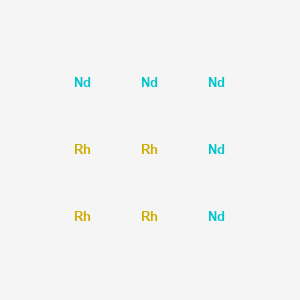
![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)
